4-Fluoro-2-iodobenzoyl chloride
Overview
Description
4-Fluoro-2-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with both a fluorine and an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodobenzoyl chloride typically involves the halogenation of a benzoyl chloride derivative. One common method is the iodination of 4-fluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. This could involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amide, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
4-Fluoro-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce fluorine and iodine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.
Material Science: It may be used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the fluorine and iodine substituents. This makes the compound highly reactive towards nucleophiles and suitable for various coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl Chloride: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodobenzoic Acid: Contains an iodine atom but lacks the fluorine substituent, affecting its reactivity and applications.
Uniqueness
4-Fluoro-2-iodobenzoyl chloride is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic properties and reactivity patterns. This dual substitution makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-2-iodobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDGRTXYVARIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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